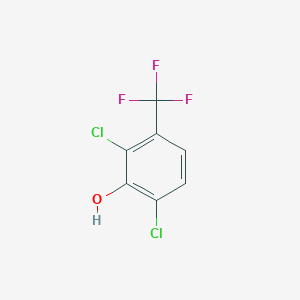

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95%

Overview

Description

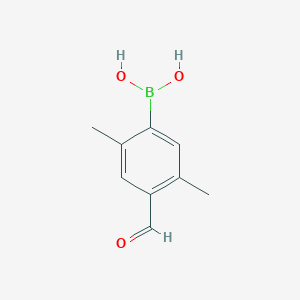

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid (DCPA) is a synthetic organic compound with a variety of applications in the scientific and medical fields. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods and beverages. DCPA is commonly used in research and laboratory experiments due to its unique properties and wide range of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid involves the conversion of 2,4-dichloropyridine to 5-(2,4-dichlorophenyl)-2-chloronicotinic acid, followed by hydrolysis to obtain the final product.

Starting Materials

2,4-dichloropyridine, Sodium hydroxide, Chlorine gas, Sulfuric acid, Sodium nitrite, Copper(II) sulfate pentahydrate, Sodium sulfite, Sodium carbonate, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Reaction

Step 1: Chlorination of 2,4-dichloropyridine with chlorine gas in the presence of sulfuric acid to obtain 5,6-dichloro-2,4-pyridinedicarboxylic acid, Step 2: Conversion of 5,6-dichloro-2,4-pyridinedicarboxylic acid to 5-(2,4-dichlorophenyl)-2-chloronicotinic acid by treating with sodium nitrite and copper(II) sulfate pentahydrate in the presence of sodium sulfite, Step 3: Hydrolysis of 5-(2,4-dichlorophenyl)-2-chloronicotinic acid with sodium hydroxide to obtain 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, Step 4: Purification of the final product by recrystallization from a suitable solvent

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% has a variety of applications in the scientific and medical fields. It is commonly used in laboratory experiments to study the effects of drugs on the body. It is also used to study the effects of environmental toxins on the body and to study the effects of certain drugs on the nervous system. 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% is also used to study the metabolism of drugs and to study the effects of drugs on the liver and kidneys.

Mechanism Of Action

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptors. It binds to the receptor and prevents the binding of nicotinic acid, thus preventing the activation of the receptor. This can have a variety of effects on the body, depending on the receptor being affected.

Biochemical And Physiological Effects

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% has a variety of biochemical and physiological effects on the body. It has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which can lead to changes in behavior and mood. It can also affect the metabolism of certain drugs, leading to increased or decreased levels of the drugs in the body. 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% can also affect the absorption of certain nutrients, leading to changes in nutrient levels in the body.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is its high purity and stability. It is a relatively simple compound to synthesize and can be stored for long periods of time without degradation. The main limitation of 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% is its potential toxicity. It is important to use safety protocols and to handle the compound with caution.

Future Directions

There are a variety of potential future directions for 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% research. One possible direction is to explore its potential as a therapeutic agent for neurological disorders. Another potential direction is to explore its potential as a treatment for cancer. Additionally, researchers could explore the potential of 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% as an anti-inflammatory agent and as an antioxidant. Finally, researchers could explore the potential of 5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid, 95% as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase.

properties

IUPAC Name |

5-(2,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(16)15-5-6/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUJUEXXVLKJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603928 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-2-hydroxynicotinic acid | |

CAS RN |

103824-12-0 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)